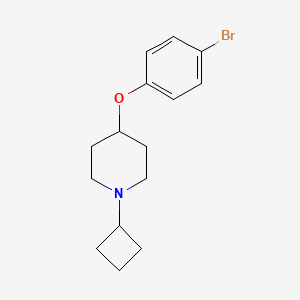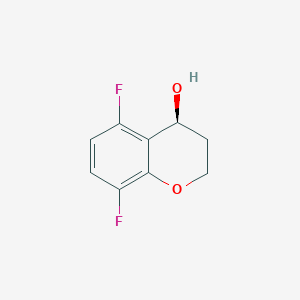
4-(2-Aminoethyl)pyrrolidin-2-one
Übersicht
Beschreibung
4-(2-Aminoethyl)pyrrolidin-2-one, also known as 4-(aminomethyl)pyrrolidin-2-one, is a compound with the molecular weight of 114.15 . It is a derivative of the five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . A copper-catalyzed annulation of oxime acetates and α-amino acid ester derivatives provides 4-pyrrolin-2-ones bearing a 3-amino group .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring. This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis
The compound 1-aminopyrrolidin-2-one, a derivative of this compound, has been reported to undergo several reactions to synthesize other derivatives .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 114.15 and an InChI key of TXFBWVRKVAEOPA-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Versatile Scaffold for Bioactive Molecules
The pyrrolidine ring, which includes structures like 4-(2-aminoethyl)pyrrolidin-2-one, is widely utilized in medicinal chemistry due to its ability to efficiently explore pharmacophore space through sp3-hybridization, contribute to stereochemistry, and enhance three-dimensional molecule coverage. This versatility supports the development of compounds with selective biological activity. The structure-activity relationship (SAR) of such compounds shows that steric factors significantly influence biological activity, with the different stereoisomers and spatial orientations of substituents leading to varied biological profiles in drug candidates (Li Petri et al., 2021).
Improving Pharmacological Profile Through Stereochemistry
Phenylpiracetam and its derivatives, structured around the pyrrolidin-2-one pharmacophore, showcase the importance of stereochemistry in enhancing pharmacological properties. The design and synthesis of enantiomerically pure compounds, such as (R)-phenylpiracetam, demonstrate a direct relationship between stereocenter configuration and biological activity, emphasizing the necessity for drug substances to be purified from less active enantiomers to achieve optimal effectiveness (Veinberg et al., 2015).
Hybrid Catalysts in Synthesis of Pyrano[2,3-d]pyrimidine Structures
The application of hybrid catalysts for synthesizing 5H-pyrano[2,3-d]pyrimidine structures, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability, demonstrates the significance of this compound derivatives. The use of diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, showcases the scaffold's flexibility in developing lead molecules with varied biological activities (Parmar et al., 2023).
Proline and Pyrroline-5-carboxylate Metabolism in Plant Defense
Pyrroline-5-carboxylate (P5C), closely related to the pyrrolidine structure, plays a critical role in plant defense mechanisms against pathogens. The metabolism of proline to P5C in mitochondria is integral to both R-gene-mediated and non-host resistance, highlighting the biochemical importance of pyrrolidine derivatives in the natural world (Qamar et al., 2015).
Development of Small-molecule Inhibitors Based on Pyrrolidine Scaffold
Research on pyrrolidine scaffold-based small-molecule inhibitors, particularly for Factor Xa, illustrates the scaffold's potential in creating antithrombotic agents. The systematic development of these inhibitors showcases pyrrolidine's contribution to creating potent, selective therapeutic agents (Pauls et al., 2001).
Zukünftige Richtungen
Pyrrolidine derivatives, including 4-(2-Aminoethyl)pyrrolidin-2-one, continue to be of interest in drug discovery due to their versatile scaffold and potential for various biological activities . Future research may focus on further optimization of this chemical series, with a particular emphasis on achieving sufficient on-target selectivity .
Wirkmechanismus
Target of Action
It is known that pyrrolidin-2-one derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to have bioactive molecules with target selectivity .
Biochemical Pathways
Pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Result of Action
It is known that pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
Biochemische Analyse
Biochemical Properties
4-(2-Aminoethyl)pyrrolidin-2-one plays a crucial role in several biochemical reactions. It interacts with enzymes such as aldehyde oxidase and xanthine dehydrogenase, which are involved in the metabolism of purines and other nitrogen-containing compounds . These interactions are essential for the compound’s role in modulating metabolic pathways and influencing the levels of various metabolites. Additionally, this compound has been shown to interact with proteins involved in cell signaling and regulation, further highlighting its importance in biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in the detoxification and clearance of toxic substances, thereby impacting cellular homeostasis . Furthermore, this compound can alter the expression of genes related to cell growth and differentiation, indicating its potential role in regulating cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, the compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression . These findings suggest that the compound can maintain its biological activity over extended periods, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects on cellular function, including enhanced enzyme activity and improved metabolic regulation . At higher doses, this compound can exhibit toxic effects, such as disruption of cellular homeostasis and induction of oxidative stress . These findings highlight the importance of dosage optimization in the use of this compound for therapeutic and research purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of purines and other nitrogen-containing compounds. It interacts with enzymes such as aldehyde oxidase and xanthine dehydrogenase, which play key roles in these pathways . The compound’s involvement in these metabolic processes can influence the levels of various metabolites, thereby affecting overall metabolic flux and cellular function . Additionally, this compound can modulate the activity of other enzymes and cofactors, further highlighting its role in metabolic regulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its biological activity, as its accumulation in certain tissues or organelles can enhance its effects on cellular processes . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm or nucleus, through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its involvement in cellular processes. For example, the presence of this compound in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins . Understanding the subcellular localization of this compound is important for elucidating its mechanisms of action and optimizing its use in biochemical research.
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-2-1-5-3-6(9)8-4-5/h5H,1-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGXKUYOXWQWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1450382.png)


![3-butyl-2-((1E,3Z,5E)-5-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-3-chloropenta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1450387.png)


![1-[(2-Bromophenyl)methyl]cyclobutan-1-ol](/img/structure/B1450392.png)
![2-[(4-Methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecan-9-yl 2,2-dimethylpropanoate](/img/structure/B1450396.png)
![1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1450397.png)




